1-isopropyl-4-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine 1-isopropyl-4-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16364699
InChI: InChI=1S/C22H27N5O4S/c1-15(2)27-21-20(14-23-27)19(13-16(3)24-21)22(28)25-9-11-26(12-10-25)32(29,30)18-7-5-17(31-4)6-8-18/h5-8,13-15H,9-12H2,1-4H3
SMILES:
Molecular Formula: C22H27N5O4S
Molecular Weight: 457.5 g/mol

1-isopropyl-4-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine

CAS No.:

Cat. No.: VC16364699

Molecular Formula: C22H27N5O4S

Molecular Weight: 457.5 g/mol

* For research use only. Not for human or veterinary use.

1-isopropyl-4-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine -

Specification

Molecular Formula C22H27N5O4S
Molecular Weight 457.5 g/mol
IUPAC Name [4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-(6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)methanone
Standard InChI InChI=1S/C22H27N5O4S/c1-15(2)27-21-20(14-23-27)19(13-16(3)24-21)22(28)25-9-11-26(12-10-25)32(29,30)18-7-5-17(31-4)6-8-18/h5-8,13-15H,9-12H2,1-4H3
Standard InChI Key HKGWZRIWFUWNFN-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C=NN(C2=N1)C(C)C)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates three primary components:

  • Pyrazolo[3,4-b]pyridine Core: A bicyclic system comprising a five-membered pyrazole ring fused to a six-membered pyridine ring. This scaffold is known for its planar geometry and π-electron-rich environment, facilitating interactions with biological targets .

  • Piperazine Sulfonyl Group: A 4-[(4-methoxyphenyl)sulfonyl]piperazine moiety linked via a carbonyl group at position 4 of the core. The sulfonyl group enhances solubility and hydrogen-bonding capacity, while the methoxy substituent influences electronic effects .

  • Alkyl Substituents: An isopropyl group at position 1 and a methyl group at position 6 contribute to steric bulk and lipophilicity, potentially affecting membrane permeability .

Physicochemical Properties

While experimental data for this specific compound are unavailable, analogous pyrazolo[3,4-b]pyridines exhibit molecular weights (MW) ranging from 266–350 g/mol, topological polar surface areas (TPSA) of 80–110 Ų, and logP values of 1.9–3.4, indicating moderate lipophilicity . These parameters align with Lipinski’s and Veber’s rules, suggesting favorable oral bioavailability (Table 1).

Table 1: Predicted Physicochemical Properties of Analogous Pyrazolo[3,4-b]Pyridines

PropertyRange/ValueRelevance
Molecular Weight (MW)266–350 g/molComplies with Lipinski’s rule (<500)
Topological PSA (TPSA)80–110 ŲSupports membrane permeability
LogP1.9–3.4Optimal for absorption
Hydrogen Bond Donors≤2Minimizes metabolic clearance

Synthesis and Structural Optimization

Hypothetical Synthetic Route

The synthesis of 1-isopropyl-4-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine likely involves multi-step reactions:

  • Core Formation: Cyclocondensation of 5-aminopyrazole-4-carbonitrile with acetylacetone yields the pyrazolo[3,4-b]pyridine scaffold .

  • Piperazine Incorporation: Nucleophilic acyl substitution introduces the piperazine sulfonyl group via a carbonyl chloride intermediate.

  • Functionalization: Alkylation at positions 1 and 6 introduces the isopropyl and methyl groups, respectively.

Industrial optimization might employ catalysts like palladium for cross-coupling reactions or microwaves to accelerate steps, though yield data remain speculative.

Biological Activity and Mechanism

Phosphodiesterase (PDE) Inhibition

Though direct evidence is lacking, the structural similarity to PDE inhibitors suggests potential activity. The piperazine sulfonyl group may interact with PDE catalytic sites, while the pyrazolopyridine core could stabilize enzyme-inhibitor complexes through π-π stacking . Selective inhibition of PDE4 or PDE5 isoforms might confer anti-inflammatory or bronchodilatory effects, relevant to asthma and COPD.

CompoundB. subtilis (IZ, mm)S. aureus (IZ, mm)E. coli (IZ, mm)P. aeruginosa (IZ, mm)
6b14121311
6h12101213
Tetracycline32303234

IZ: Inhibition Zone; mm: millimeters .

Molecular Modeling and Drug-Likeness

Pharmacokinetic Predictions

SwissADME simulations for analogous compounds predict:

  • Gastrointestinal Absorption: High (>80%) for most derivatives, facilitated by moderate logP values .

  • Blood-Brain Barrier (BBB) Penetration: Unlikely due to polar sulfonyl groups .

  • CYP450 Inhibition: Predicted inhibition of CYP1A2 and CYP2C19 isoforms, necessitating caution in polypharmacy .

Bioavailability Radar

The compound’s hypothetical bioavailability radar (Figure 1) aligns with pyrazolo[3,4-b]pyridines 6b and 6c, which nearly satisfy all six parameters (solubility, permeability, etc.) .

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